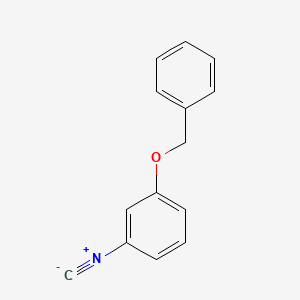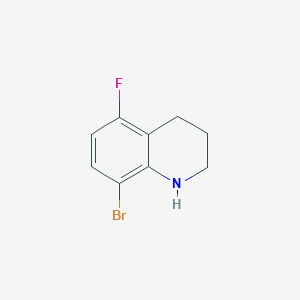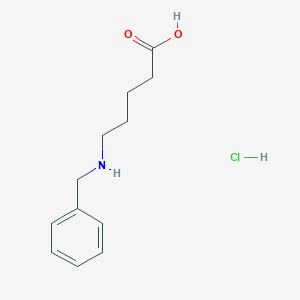
5-(Benzylamino)pentanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzylamino)pentanoic acid hydrochloride is a chemical compound known for its applications in various fields, including pharmaceuticals and chemical research. It is a derivative of gamma-aminobutyric acid (GABA) and acts as a GABA receptor agonist. This compound is typically found as a white crystalline powder that is soluble in water and has a molecular weight of 243.73 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzylamino)pentanoic acid hydrochloride typically involves the reaction of benzylamine with a suitable pentanoic acid derivative. One common method includes the following steps:
Formation of the Amide Bond: Benzylamine reacts with a pentanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide bond.
Hydrolysis: The resulting amide is then hydrolyzed under acidic conditions to yield 5-(Benzylamino)pentanoic acid.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
化学反応の分析
Types of Reactions
5-(Benzylamino)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzylamine derivatives.
科学的研究の応用
5-(Benzylamino)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on GABA receptors and its potential as a neuroprotective agent.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and spasticity.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 5-(Benzylamino)pentanoic acid hydrochloride involves its interaction with GABA receptors. As a GABA receptor agonist, it binds to these receptors and enhances their activity, leading to increased inhibitory neurotransmission. This results in muscle relaxation and reduced spasticity .
類似化合物との比較
Similar Compounds
Baclofen: Another GABA receptor agonist used to treat muscle spasticity.
Gabapentin: A compound with similar effects on GABA receptors, used to treat neuropathic pain.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant
Uniqueness
5-(Benzylamino)pentanoic acid hydrochloride is unique due to its specific structure, which allows it to interact with GABA receptors in a distinct manner. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
特性
IUPAC Name |
5-(benzylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-12(15)8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,8-10H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVDAAVDABCPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
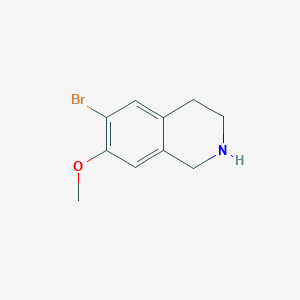
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
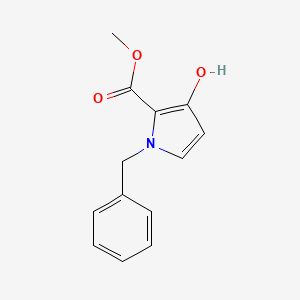
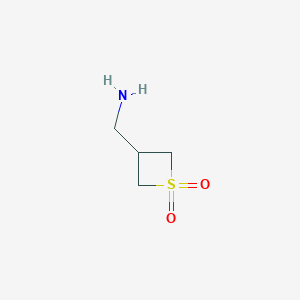
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)
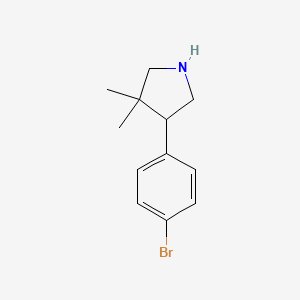
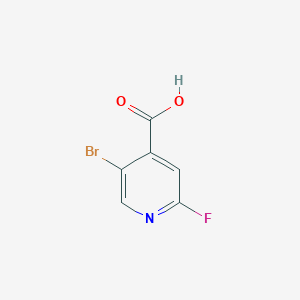
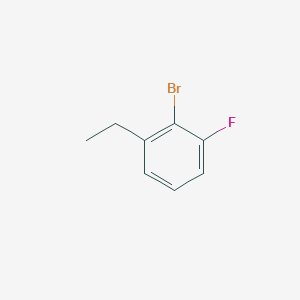
![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
